molecular formula C28H32F2N6O5 B12386767 Irpagratinib CAS No. 2230974-62-4

Irpagratinib

Cat. No.: B12386767
CAS No.: 2230974-62-4
M. Wt: 570.6 g/mol
InChI Key: PGRHEHZIRYNZDV-FUHWJXTLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Irpagratinib involves multiple steps, starting with the preparation of key intermediatesThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and compliance with regulatory standards. This includes the use of large-scale reactors, automated systems for precise control of reaction conditions, and rigorous quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions

Irpagratinib undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in various substituted derivatives, depending on the nature of the substituents introduced .

Scientific Research Applications

Irpagratinib has a wide range of scientific research applications, including:

Mechanism of Action

Irpagratinib exerts its effects by selectively inhibiting FGFR4, a receptor tyrosine kinase involved in various cellular processes. By binding to the kinase domain of FGFR4, this compound blocks the activation of downstream signaling pathways, such as the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K) pathways. This inhibition leads to reduced cell proliferation, increased apoptosis, and decreased tumor growth in cancers with FGF19 overexpression .

Comparison with Similar Compounds

Similar Compounds

    BLU554: Another FGFR4 inhibitor with similar therapeutic potential but different pharmacokinetic properties.

    H3B-6527: A selective FGFR4 inhibitor with distinct chemical structure and efficacy profile.

    FGF401: An FGFR4 inhibitor with unique binding characteristics and clinical applications.

    INCB062079: A potent FGFR4 inhibitor with promising preclinical and clinical data

Uniqueness of Irpagratinib

This compound stands out due to its high selectivity for FGFR4, favorable pharmacokinetic properties, and demonstrated efficacy in clinical trials. Its ability to effectively inhibit FGFR4 signaling in cancers with FGF19 overexpression makes it a promising candidate for targeted cancer therapy .

Biological Activity

Irpagratinib (ABSK-011) is a highly selective inhibitor of fibroblast growth factor receptor 4 (FGFR4), primarily developed for the treatment of advanced solid tumors, particularly hepatocellular carcinoma (HCC) characterized by FGF19 overexpression. This compound is emerging as a significant candidate in oncology due to its targeted mechanism of action and promising clinical results.

This compound functions by inhibiting the FGFR4 signaling pathway, which is crucial in tumorigenesis, particularly in HCC. Dysregulation of this pathway, often due to FGF19 overexpression, is implicated in approximately 30% of HCC cases. By blocking FGFR4, this compound aims to halt tumor growth and promote apoptosis in cancer cells.

Pharmacokinetics and Efficacy

Pharmacokinetic studies indicate that this compound exhibits high exposure levels in animal models, including mice, rats, and dogs. It demonstrates significant antitumor activity in subcutaneous xenograft models, suggesting robust therapeutic potential in vivo .

Clinical Trials and Findings

Recent clinical trials have provided substantial evidence regarding the efficacy of this compound:

  • Phase I Study : The first-in-human trial revealed an overall response rate (ORR) of 40.7% among patients with FGF19-positive HCC .
  • Phase II Study : At the 2024 ESMO-GI Congress, it was reported that a combination therapy of this compound with atezolizumab achieved an ORR of 50% in patients with advanced HCC . This combination therapy also exhibited strong efficacy in patients previously treated with immune checkpoint inhibitors (ICIs), with an ORR of 44.8% and a disease control rate (DCR) of 79.3% among heavily pre-treated patients .

Summary of Clinical Data

Study PhaseTreatment CombinationObjective Response Rate (ORR)Disease Control Rate (DCR)Median Duration of Response (mDoR)Median Progression-Free Survival (mPFS)
Phase IThis compound Monotherapy40.7%N/AN/AN/A
Phase IIThis compound + Atezolizumab50%N/AN/AN/A
Phase IIThis compound Monotherapy (Pre-treated)44.8%79.3%7.4 months5.5 months

Case Study 1: Advanced Hepatocellular Carcinoma

In a cohort study involving 40 patients with advanced HCC who had previously received both ICIs and tyrosine kinase inhibitors (TKIs), the administration of this compound yielded an ORR of 36.8% and a DCR of 78.9% . Notably, the longest duration of response observed was 16.4 months , indicating that this compound may provide substantial benefits even in heavily pre-treated populations .

Case Study 2: Combination Therapy Efficacy

A recent study presented at the ESMO Congress highlighted the efficacy of combining this compound with atezolizumab for treating advanced HCC with FGF19 overexpression. This combination not only demonstrated a remarkable ORR but also improved safety profiles compared to traditional therapies, suggesting a new avenue for treatment in this challenging patient population .

Properties

CAS No.

2230974-62-4

Molecular Formula

C28H32F2N6O5

Molecular Weight

570.6 g/mol

IUPAC Name

N-[(3S,4S)-3-[[6-(2,6-difluoro-3,5-dimethoxyphenyl)-8-(3-methoxy-3-methylazetidin-1-yl)pyrido[3,4-d]pyrimidin-2-yl]amino]oxan-4-yl]prop-2-enamide

InChI

InChI=1S/C28H32F2N6O5/c1-6-21(37)32-16-7-8-41-12-18(16)34-27-31-11-15-9-17(22-23(29)19(38-3)10-20(39-4)24(22)30)33-26(25(15)35-27)36-13-28(2,14-36)40-5/h6,9-11,16,18H,1,7-8,12-14H2,2-5H3,(H,32,37)(H,31,34,35)/t16-,18+/m0/s1

InChI Key

PGRHEHZIRYNZDV-FUHWJXTLSA-N

Isomeric SMILES

CC1(CN(C1)C2=C3C(=CC(=N2)C4=C(C(=CC(=C4F)OC)OC)F)C=NC(=N3)N[C@@H]5COCC[C@@H]5NC(=O)C=C)OC

Canonical SMILES

CC1(CN(C1)C2=C3C(=CC(=N2)C4=C(C(=CC(=C4F)OC)OC)F)C=NC(=N3)NC5COCCC5NC(=O)C=C)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.